molecular formula C13H11N5OS B5388185 N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5388185
M. Wt: 285.33 g/mol
InChI Key: YWGMXJKXMBFSPK-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a compound that features a tetrazole ring and a thiophene ring, connected through a phenyl group and an acetamide linkage

Properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-12(8-11-5-2-6-20-11)14-10-4-1-3-9(7-10)13-15-17-18-16-13/h1-7H,8H2,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGMXJKXMBFSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including dyes and polymers.

Mechanism of Action

The mechanism by which N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE exerts its effects depends on its application:

    Biological Systems: It may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and π-π stacking, affecting the biological pathways and molecular targets involved.

    Electronic Applications: In materials science, its electronic properties are utilized to facilitate charge transfer and improve the efficiency of electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its combination of a tetrazole ring, phenyl group, and thiophene ring, which imparts distinct electronic and structural properties, making it versatile for various applications in different fields.

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